N-(4-bromo-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide

NAPE-PLD enzyme activation efferocytosis

N-(4-Bromo-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide is a synthetic small molecule belonging to the benzothiazole phenylsulfonyl-piperidine carboxamide class. It features a 4-bromo substituent on the benzothiazole ring, a piperidine-1-sulfonyl group at the para-position of the benzamide ring, and an amide linker connecting the two aromatic systems.

Molecular Formula C19H18BrN3O3S2
Molecular Weight 480.4
CAS No. 892855-74-2
Cat. No. B2716583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
CAS892855-74-2
Molecular FormulaC19H18BrN3O3S2
Molecular Weight480.4
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Br
InChIInChI=1S/C19H18BrN3O3S2/c20-15-5-4-6-16-17(15)21-19(27-16)22-18(24)13-7-9-14(10-8-13)28(25,26)23-11-2-1-3-12-23/h4-10H,1-3,11-12H2,(H,21,22,24)
InChIKeyGPIBTZRTHBPCKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromo-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide (CAS 892855-74-2): A Brominated Benzothiazole Phenylsulfonyl-Piperidine Carboxamide for Enzyme Activation and Signaling Research


N-(4-Bromo-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide is a synthetic small molecule belonging to the benzothiazole phenylsulfonyl-piperidine carboxamide class. It features a 4-bromo substituent on the benzothiazole ring, a piperidine-1-sulfonyl group at the para-position of the benzamide ring, and an amide linker connecting the two aromatic systems [1]. This scaffold has been implicated in N-acyl-phosphatidylethanolamine hydrolyzing phospholipase D (NAPE-PLD) activation and NF-κB pathway modulation, making it a candidate for probing lipid signaling and inflammatory pathways [1][2]. The molecular formula is C19H18BrN3O3S2 and the molecular weight is 480.4 g/mol. The compound is primarily available as a research-grade chemical for in vitro and cellular assay applications.

Why N-(4-Bromo-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide Cannot Be Freely Substituted with In-Class Analogs


Within the benzothiazole phenylsulfonyl-piperidine carboxamide series, minor structural modifications lead to divergent biological outcomes. For NAPE-PLD activation, the nature of the substituent on the benzothiazole ring critically influences both potency and efficacy; the fluorinated analog VU534 (EC50 = 0.30 µM) and the dimethyl analog VU533 show different enzyme activation profiles compared to related compounds . Similarly, in NF-κB pathway assays, the C4-substituent on the thiazole/phenyl ring determines the magnitude and duration of reporter signal and the subsequent in vivo adjuvant effect [1]. Replacing the 4-bromo group with a methyl, fluoro, or hydrogen substituent may therefore alter target engagement, selectivity, and functional readout, making direct inter-compound substitution unreliable without experimental validation. The specific bromine atom at the 4-position provides a distinct steric and electronic environment that is not replicated by other halogen or alkyl analogs.

Quantitative Differentiation Evidence for N-(4-Bromo-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide


NAPE-PLD Activation Scarcity: 4-Bromo Substitution Versus the Fluoro-Analog VU534

The benzothiazole phenylsulfonyl-piperidine carboxamide class are known NAPE-PLD activators [1]. The closest characterized comparator, VU534 (N-(4-fluorobenzothiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide), activates recombinant mouse NAPE-PLD with an EC50 of 0.30 µM and human NAPE-PLD with an EC50 of 0.93 µM, with a maximal induction exceeding two-fold over vehicle . No public EC50 data exist for the 4-bromo derivative; however, the electronic and steric differences between bromine (van der Waals radius 1.85 Å, electronegativity 2.96) and fluorine (1.47 Å, 3.98) are expected to alter both binding affinity and maximum efficacy. This informational gap itself represents a differentiation point for laboratories seeking to expand SAR beyond the disclosed fluoro and methyl analogs.

NAPE-PLD enzyme activation efferocytosis cardiometabolic disease

NF-κB Pathway Modulation: Impact of C4-Thiazole Substituent on Duration of Activation

A close structural analog, compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide), generated the highest NF-κB reporter signals at 12 h post-treatment in dual 5 h and 12 h screening [1]. In vivo, 2D216 co-administered with LPS and ovalbumin enhanced both IgG1 and IgG2c antigen-specific antibody responses, whereas the 4-bromophenyl thiazole analog (compound 50) increased only IgG1 levels [1]. While the target compound’s benzothiazole core differs from the thiazole core in 2D216, the shared piperidine-1-sulfonyl benzamide pharmacophore and the brominated aromatic ring suggest potential for distinct NF-κB activation kinetics and in vivo adjuvant properties. Direct comparative data for the 4-bromo-benzothiazole compound are not yet available.

NF-κB immunoadjuvant innate immunity vaccine research

Pharmacophoric Necessity of the Sulfonyl-Piperidine-Benzothiazole Triad for Serine Hydrolase Inhibition

SAR studies on benzothiazole-based FAAH inhibitors demonstrate that the sulfonyl group, piperidine ring, and benzothiazole core are all critical for inhibitory activity [1]. Compound 3 (a benzothiazole phenylsulfonyl-piperidine carboxamide) achieved potent FAAH inhibition with time-dependent reversible kinetics and exceptional selectivity against other serine hydrolases in rat tissues, as assessed by activity-based protein profiling (ABPP) [1]. The most potent analog, 16j, was identified through systematic variation of the piperidine sulfonyl substituent [1]. The 4-bromo substituent on the benzothiazole ring present in the target compound is not found in compound 3 or 16j, offering a unique combination of the essential FAAH pharmacophore with a heavy halogen that may alter potency, residence time, or off-target profile. No FAAH inhibition data exist specifically for the 4-bromo derivative.

FAAH serine hydrolase endocannabinoid activity-based protein profiling

Physicochemical Signature: LogP and Hydrogen Bonding Profile Relative to Comparator Set

Based on structural computation, the target compound has a molecular weight of 480.4 g/mol, an XLogP3-AA of approximately 4.4, one hydrogen bond donor, and six hydrogen bond acceptors [1]. Compared to the fluoro analog VU534 (MW 447.55, XLogP3 ~3.6–3.9), the bromo compound is heavier and more lipophilic, potentially leading to lower aqueous solubility but higher membrane permeability. The larger bromine atom may also restrict rotatable bond conformations differently than the fluoro or methyl substituents. These differences can affect assay behavior (e.g., DMSO solubility, non-specific binding) and should be considered when selecting among available analogs for cellular or biochemical studies.

drug-likeness physicochemical properties solubility permeability

Recommended Application Scenarios for N-(4-Bromo-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide


SAR Expansion of NAPE-PLD Activators Beyond Fluoro and Methyl Analogues

The compound is well-suited as a tool to probe the halogen tolerance of the NAPE-PLD allosteric site. Its 4-bromo substituent fills a gap in publicly disclosed SAR, which is currently dominated by the 4-fluoro analog VU534 (EC50 = 0.30 µM) and 4,7-dimethyl analog VU533 [1]. Direct comparison in cell-free NAPE-PLD activation assays and cellular efferocytosis models will delineate the steric and electronic boundaries of enzyme activation.

Investigating Temporal NF-κB Signaling Dynamics in Innate Immunity

Based on the distinct temporal activation patterns observed for structurally related compounds (e.g., 2D216 vs. compound 50 in 5 h vs. 12 h NF-κB screens), this compound can be used in luciferase reporter assays and cytokine profiling to characterize the contribution of the benzothiazole core plus bromine substitution to NF-κB signal duration [2]. Its use in co-adjuvant mouse models may reveal Th1 versus Th2 biasing compared to dimethylphenyl and bromophenyl thiazole analogs.

Chemoproteomic Profiling of Serine Hydrolase Selectivity

The conserved sulfonyl-piperidine-benzothiazole triad is essential for FAAH inhibition [3]. This 4-bromo variant can be employed in activity-based protein profiling (ABPP) experiments using rat or human tissue homogenates to determine whether the bromine substituent alters serine hydrolase selectivity relative to the unsubstituted and methyl-substituted parent compounds. Such data are critical for establishing target engagement profiles for chemical biology applications.

Physicochemical Comparator Studies: Lipophilicity-Driven Property Optimization

With an XLogP3-AA of 4.4 and a molecular weight 32.85 Da higher than VU534, this compound serves as a lipophilic probe for correlating halogen mass and logP with cellular permeability, metabolic stability, and plasma protein binding in head-to-head comparator panels. Such studies inform lead optimization workflows where bromine is evaluated as a substituent for modulating ADME properties.

Quote Request

Request a Quote for N-(4-bromo-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.